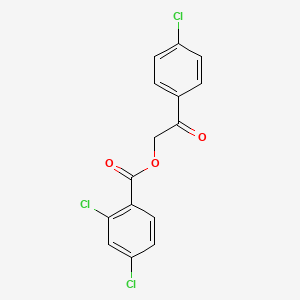
2-(4-Chlorophenyl)-2-oxoethyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-oxoethyl group attached to a 4-chlorophenyl ring and a 2,4-dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution: The chlorine atoms in the 2,4-dichlorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Hydrolysis: 2,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoethanol.
Reduction: 2-(4-chlorophenyl)-2-hydroxyethyl 2,4-dichlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2-oxoethyl and 2,4-dichlorobenzoate moieties can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorobenzoate structure.
2,4-Dichlorophenol: A precursor to various herbicides and an intermediate in organic synthesis.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Exhibits biological activities such as α-glucosidase inhibition.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H9Cl3O3 |
|---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H9Cl3O3/c16-10-3-1-9(2-4-10)14(19)8-21-15(20)12-6-5-11(17)7-13(12)18/h1-7H,8H2 |
InChI Key |
UNVONBMQKKZECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871729.png)
![10-(cyclohexylcarbonyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871730.png)
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B10871734.png)
![N-[2-cyano-1-(3-nitrophenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B10871738.png)
![(2E)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10871755.png)
![N-(4-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10871774.png)
![2-[8-imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]-N,N-dimethylethanamine](/img/structure/B10871777.png)
![2-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10871782.png)
![3-[7-(2-Chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]-1-propanol](/img/structure/B10871785.png)
![2-(2,4-dichlorophenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10871788.png)
![methyl [(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871804.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871810.png)
![methyl 4-[({4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10871816.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B10871817.png)
